(3S)-3-Benzyl-2-piperazinone hydrochloride
Overview
Description
(3S)-3-Benzyl-2-piperazinone hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.70. The purity is usually 95%.
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Biological Activity
(3S)-3-Benzyl-2-piperazinone hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.
1. Chemical Structure and Synthesis
This compound is a piperazine derivative, a class of compounds known for their diverse pharmacological activities. The synthesis typically involves the cyclization of benzylamine with appropriate carbonyl compounds to form the piperazine ring. The hydrochloride salt form enhances solubility and bioavailability.
2.1 Antimicrobial Properties
Piperazine derivatives, including this compound, have shown significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro studies have demonstrated that certain piperazine derivatives exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against these pathogens, indicating their potential as antimicrobial agents .
2.2 Anticancer Activity
Recent studies highlight the anticancer potential of piperazine derivatives. For example, compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of receptor tyrosine kinases, which are critical in cancer signaling pathways .
Case Study 1: Antimicrobial Activity Assessment
A study conducted by Suryavanshi et al. evaluated a series of piperazine derivatives for antimicrobial properties. Among these, this compound was noted for its effectiveness against Gram-positive and Gram-negative bacteria, with an MIC value comparable to standard antibiotics .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
(3S)-3-Benzyl-2-piperazinone | 16 | Staphylococcus aureus |
(3S)-3-Benzyl-2-piperazinone | 32 | Escherichia coli |
Case Study 2: Anticancer Efficacy
In a separate investigation focused on anticancer activity, this compound was tested against various cancer cell lines. The results indicated that it could significantly reduce cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer therapeutic.
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 10 |
MCF7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 12 |
The biological activity of this compound is believed to stem from its interaction with specific biological targets:
- Inhibition of Receptor Tyrosine Kinases : These kinases play crucial roles in cell signaling pathways associated with growth and proliferation.
- Disruption of Bacterial Cell Wall Synthesis : The compound may interfere with the synthesis processes in bacterial cells, leading to cell lysis.
Properties
IUPAC Name |
(3S)-3-benzylpiperazin-2-one;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H/t10-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKMIBACCJYHFI-PPHPATTJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@@H](N1)CC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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